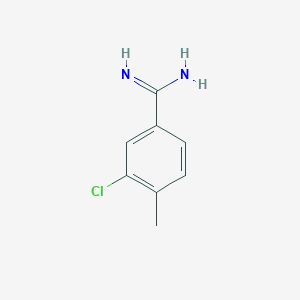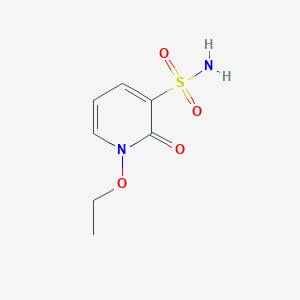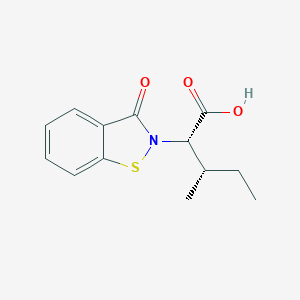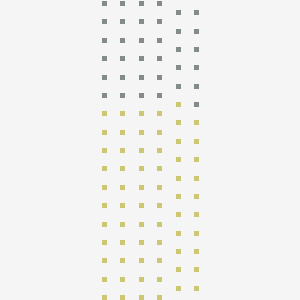
Gallium alloy GF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gallium alloy GF is a unique material that has garnered significant attention in the scientific community due to its exceptional properties and applications. It is a type of gallium-based alloy that is composed of gallium, indium, and tin. The alloy is known for its low melting point, high viscosity, and excellent wetting properties. These properties make it an ideal material for various scientific applications, including electronics, optics, and medical research.
作用机制
The mechanism of action of gallium alloy GF is not fully understood. However, it is believed that the alloy interacts with various biological molecules, including proteins and enzymes, to produce a specific effect. The exact mechanism of action of the alloy depends on the specific application and the biological system being studied.
生化和生理效应
Gallium alloy GF has been shown to have various biochemical and physiological effects. In medical research, the alloy is used as a contrast agent in magnetic resonance imaging (MRI). It is also used in the treatment of cancer, where it is believed to inhibit the growth of cancer cells by interfering with their metabolism.
实验室实验的优点和局限性
The use of gallium alloy GF in lab experiments offers several advantages. The alloy has a low melting point, making it easy to work with and manipulate. It is also highly viscous, which makes it an ideal material for coating surfaces. Additionally, the alloy has excellent wetting properties, which allows it to spread evenly over surfaces.
However, there are also some limitations to the use of gallium alloy GF in lab experiments. The alloy is highly reactive and can corrode certain materials, making it unsuitable for use in some applications. It is also relatively expensive compared to other materials, which can limit its use in some research projects.
未来方向
There are several future directions for the use of gallium alloy GF in scientific research. One of the most promising applications of the alloy is in the field of nanotechnology. The alloy can be used to produce nanowires and other nanostructures, which have numerous applications in electronics and medicine.
Another future direction for the use of gallium alloy GF is in the development of new materials. The alloy can be used as a precursor for the synthesis of new materials with unique properties and applications. Additionally, the alloy can be used in the production of new catalysts, which have numerous applications in chemical synthesis and environmental remediation.
Conclusion:
In conclusion, gallium alloy GF is a unique material with numerous applications in scientific research. The alloy has excellent properties, including a low melting point, high viscosity, and excellent wetting properties. It is used in various fields, including electronics, optics, and medical research. While there are limitations to the use of the alloy, its future applications are promising, and it is expected to play a significant role in the development of new materials and technologies.
合成方法
The synthesis of gallium alloy GF involves the combination of gallium, indium, and tin in a specific ratio. The process involves melting the three metals together at a specific temperature and cooling the mixture to form a solid alloy. The resulting alloy is then purified to remove any impurities and is ready for use in various applications.
科学研究应用
Gallium alloy GF has numerous applications in scientific research. One of the most significant applications of this material is in the field of electronics. The alloy is used in the production of electronic components due to its excellent electrical conductivity and low melting point. It is also used in the production of semiconductors, solar cells, and LEDs.
Another significant application of gallium alloy GF is in the field of optics. The alloy is used in the production of mirrors, lenses, and other optical components due to its excellent reflectivity and low melting point. It is also used in the production of fiber optics, which are widely used in telecommunications and data transmission.
属性
CAS 编号 |
161848-72-2 |
|---|---|
产品名称 |
Gallium alloy GF |
分子式 |
Ga65In19Sn16 |
分子量 |
8613 g/mol |
InChI |
InChI=1S/65Ga.19In.16Sn |
InChI 键 |
QEDPDIRNWWKPKI-UHFFFAOYSA-N |
SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
规范 SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
同义词 |
gallium alloy (GF liquid) gallium alloy gallium filling (GF) gallium alloy GF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



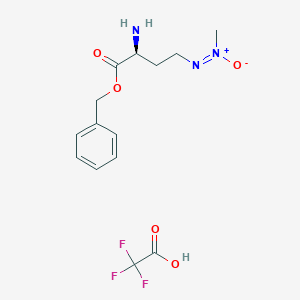
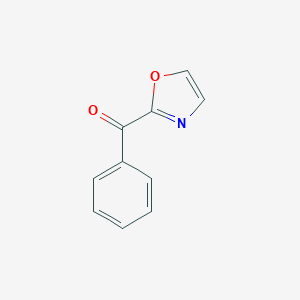



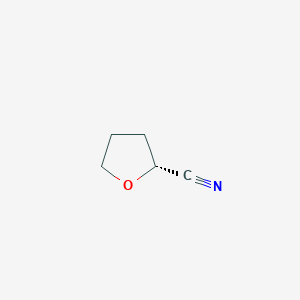
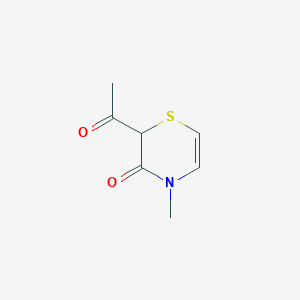
![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
